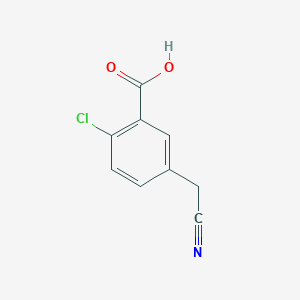

2-Chloro-5-(cyanomethyl)benzoic acid

Descripción

BenchChem offers high-quality 2-Chloro-5-(cyanomethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(cyanomethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-5-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-2-1-6(3-4-11)5-7(8)9(12)13/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFDWEZPOAIFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290654 | |

| Record name | 2-Chloro-5-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66658-58-0 | |

| Record name | 2-Chloro-5-(cyanomethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66658-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation of 2-Chloro-5-(cyanomethyl)benzoic acid: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural complexity arising from the asymmetric substitution on the benzene ring makes NMR spectroscopy an indispensable tool for unambiguous characterization. Understanding the subtle electronic effects of the chloro, cyanomethyl, and carboxylic acid groups on the chemical shifts of the aromatic and aliphatic nuclei is paramount for confirming chemical identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering scheme for 2-Chloro-5-(cyanomethyl)benzoic acid.

Part 1: Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the number of distinct proton environments and their connectivity. For this molecule, we anticipate signals corresponding to the carboxylic acid proton, the methylene protons, and three distinct aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (500 MHz, DMSO-d₆)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| H (COOH) | ~13.5 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad signal far downfield. Its chemical shift is sensitive to solvent, concentration, and temperature.[1][2] |

| H6 | ~8.05 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It shows coupling only to H4. |

| H4 | ~7.80 | Doublet of Doublets (dd) | 1H | Positioned meta to the -COOH and -Cl groups, but ortho to the -CH₂CN group. It is coupled to both H3 and H6. |

| H3 | ~7.70 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing and electronegative chlorine atom, resulting in a downfield shift. It is coupled only to H4. |

| H (CH₂) | ~4.10 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing cyano group and the aromatic ring, shifting them downfield. As they are chemically equivalent and have no adjacent protons, they appear as a singlet. |

Expert Insights: Decoding the Aromatic Region

The substitution pattern on the benzoic acid core breaks the symmetry of the ring, leading to three distinct signals for the three aromatic protons.

-

The Role of Electronegativity and Anisotropy: The chlorine atom at C2 and the carboxylic acid at C1 are strongly electron-withdrawing groups. This effect deshields the nearby protons (H3 and H6), shifting them downfield. The deshielding effect of the carboxylic acid on the ortho proton (H6) is particularly pronounced.[3][4]

-

Spin-Spin Coupling: The predicted splitting pattern follows the n+1 rule.

-

H6 is coupled to one neighbor (H4), appearing as a doublet.

-

H3 is coupled to one neighbor (H4), also appearing as a doublet.

-

H4 is coupled to two neighbors (H3 and H6), resulting in a doublet of doublets.

-

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically distinct, resulting in nine discrete signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (125 MHz, DMSO-d₆)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C7 (COOH) | ~166.5 | The carbonyl carbon of the carboxylic acid is highly deshielded by the two attached oxygen atoms and appears significantly downfield.[2][5] |

| C2 (C-Cl) | ~138.0 | The ipso-carbon attached to the electronegative chlorine atom is shifted downfield. |

| C5 (C-CH₂CN) | ~135.5 | The attachment of the cyanomethyl group influences the chemical shift of this ipso-carbon. |

| C1 (C-COOH) | ~133.0 | The ipso-carbon of the carboxylic acid substituent. |

| C6 | ~132.0 | Aromatic CH carbon. |

| C4 | ~131.5 | Aromatic CH carbon. |

| C3 | ~129.0 | Aromatic CH carbon. |

| C9 (CN) | ~117.0 | The carbon of the nitrile group typically resonates in this region.[4] |

| C8 (CH₂) | ~22.5 | The aliphatic methylene carbon, shifted slightly downfield by the adjacent cyano group and aromatic ring. |

Expert Insights: Assigning the Aromatic Carbons

Assigning the six aromatic carbons requires an understanding of substituent effects.

-

Ipso-Carbons (C1, C2, C5): The carbons directly attached to substituents show the most significant shifts. The carbon bearing the chlorine (C2) is expected to be strongly deshielded.

-

Quaternary vs. Protonated Carbons: In a standard broadband-decoupled ¹³C spectrum, quaternary carbons (C1, C2, C5) typically exhibit lower intensity signals compared to protonated carbons (C3, C4, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. This can be a key diagnostic tool for assignment.[5]

Part 3: A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This system includes internal validation steps critical for regulatory and research integrity.

Methodology for NMR Analysis

-

Sample Preparation:

-

Quantity: Accurately weigh 15-20 mg of 2-Chloro-5-(cyanomethyl)benzoic acid for ¹H NMR and 50-75 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in ~0.7 mL of a high-purity deuterated solvent, such as DMSO-d₆.

-

Causality: DMSO-d₆ is an excellent choice as it readily dissolves polar compounds like carboxylic acids and its residual proton signal (at ~2.50 ppm) does not typically overlap with analyte signals. It also allows for the observation of the acidic COOH proton, which might undergo exchange and become invisible in solvents like D₂O.[1][6]

-

-

Internal Standard: Add a small amount (~5 µL) of a tetramethylsilane (TMS) solution. TMS provides the 0.00 ppm reference for both ¹H and ¹³C spectra.[2][5]

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid particles can degrade spectral resolution by disrupting the magnetic field homogeneity.[2]

-

-

Instrument Setup & Data Acquisition (for a 500 MHz Spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.[2]

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Workflow Visualization

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

References

- Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation.

- Sigma-Aldrich. 2-chloro-5-(cyanomethyl)benzoic acid | 66658-58-0.

- Supporting Inform

- ResearchGate. Calculated and experimental 13 C NMR chemical shifts.

- University of Colorado Boulder. Typical Proton and C-13 Chemical Shift Values. Retrieved from University of Colorado Boulder, Department of Chemistry.

- ChemicalBook. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum.

- Chemaxon. NMR Predictor - Documentation.

- BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

- ResearchGate. Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent: DMSO‐d6.

- Oregon State University. 13C NMR Chemical Shifts.

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.

- PubMed. (2022, November 23). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem.

- CASPRE. 13C NMR Predictor.

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from .

- Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

- ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5.

- PubChemLite. 2-chloro-5-cyanobenzoic acid (C8H4ClNO2).

- SpectraBase. 1H NMR of 2-Chloro-5-[5-[(Z)-(2-imino-4-keto-3-thiazol-2-yl-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid.

- Sigma-Aldrich. 2-Chloro-5-cyanobenzoic acid | 89891-83-8.

- Cheminfo.org. Predict 1H NMR spectra.

- MDPI. (2025, January 28).

- Google Patents.

- Widya Mandala Surabaya Catholic University Repository. (2022, December 28). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. ACS Omega.

- BenchChem. (2025, December 22). 2-(Chloromethyl)benzoic Acid: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds.

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of 2-Chloro-5-(cyanomethyl)benzoic Acid in Polar Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 2-Chloro-5-(cyanomethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. A detailed, field-proven protocol for thermodynamic solubility determination via the isothermal shake-flask method is presented, coupled with robust analytical quantification by High-Performance Liquid Chromatography (HPLC). While no empirical solubility data for this specific compound is publicly available, this guide utilizes a scientifically grounded, hypothetical dataset to illustrate the principles of data analysis and interpretation. The discussion is rooted in the fundamental principles of solute-solvent interactions and thermodynamic modeling, offering researchers and drug development professionals a practical and theoretical toolkit for characterizing the solubility of this and similar molecules.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey from a new chemical entity to a viable drug product, solubility is a foundational physicochemical property that dictates the success or failure of a candidate.[1] Poor solubility can severely limit a drug's bioavailability, hindering its ability to reach the systemic circulation and exert a therapeutic effect.[2] Consequently, a thorough understanding of an active pharmaceutical ingredient's (API) solubility profile in various solvent systems is not merely an academic exercise; it is a critical prerequisite for rational formulation design, process chemistry optimization, and ensuring reproducible pharmacological outcomes.

This guide focuses on 2-Chloro-5-(cyanomethyl)benzoic acid , a substituted benzoic acid derivative. Its multifunctional structure presents an interesting case study in solubility, governed by a delicate balance of polar and non-polar characteristics. We will provide an in-depth methodology for characterizing its solubility in a range of polar organic solvents, interpreting the results through the lens of physical chemistry, and modeling the observed behavior.

Physicochemical Characterization of the Solute

A molecule's structure is the primary determinant of its physical properties. Understanding the functional components of 2-Chloro-5-(cyanomethyl)benzoic acid allows us to anticipate its interactions with different solvents.

Table 1: Physicochemical Properties of 2-Chloro-5-(cyanomethyl)benzoic acid

| Property | Value | Source |

| CAS Number | 66658-58-0 | |

| Molecular Formula | C₉H₆ClNO₂ | |

| Molecular Weight | 195.60 g/mol | |

| Chemical Structure |

|

Structural Analysis:

-

Carboxylic Acid (-COOH): This is a highly polar group, capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents (e.g., alcohols) and its ionization state is pH-dependent.[3][4][5]

-

Aromatic Ring: The benzene ring forms the hydrophobic core of the molecule.

-

Chloro (-Cl) Substituent: This electron-withdrawing group adds to the molecule's overall polarity but is considered hydrophobic. Its presence can influence the acidity of the carboxylic acid.[4]

-

Cyanomethyl (-CH₂CN) Group: The nitrile function is highly polar and can participate in strong dipole-dipole interactions, but it is not a hydrogen bond donor.[3][6]

This combination of a hydrophilic carboxylic acid, a polar nitrile group, and a hydrophobic chlorinated benzene ring suggests that the solubility of this compound will be highly sensitive to the specific properties of the solvent.

Experimental Protocol: Isothermal Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[2][7][8][9] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Into appropriately labeled, sealed glass vials (e.g., 4 mL), add approximately 5-10 mg of 2-Chloro-5-(cyanomethyl)benzoic acid. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected high-purity polar organic solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO).

-

-

Equilibration:

-

Place the sealed vials in a constant temperature orbital shaker or on a multi-position stir plate equipped with a temperature-controlled bath.

-

Agitate the samples at a consistent speed for a minimum of 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[9] For this study, experiments should be run at two key temperatures: 298.15 K (25 °C) and 310.15 K (37 °C).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm chemically resistant syringe filter (e.g., PTFE or PVDF) into a clean HPLC vial.[7] This step is critical to remove all undissolved microparticulates. The first few drops of the filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.

-

-

Quantification by HPLC-UV:

-

Analyze the filtered, saturated solution using a validated reverse-phase HPLC method with UV detection.

-

Prepare a series of calibration standards of 2-Chloro-5-(cyanomethyl)benzoic acid of known concentrations in the mobile phase.

-

The concentration of the saturated solution is determined by comparing its peak area to the calibration curve. The sample may require dilution with the mobile phase to fall within the linear range of the calibration curve.

-

Representative HPLC-UV Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic; 60:40 Acetonitrile:Water with 0.1% Formic Acid. The acidic pH ensures the carboxylic acid is in its neutral, more retained form.[10]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm[11]

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Visualization: Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Hypothetical Solubility Profile and Data Interpretation

As no experimental data for this compound is publicly available, the following table presents a hypothetical but scientifically plausible solubility profile. The trends are designed to reflect the expected intermolecular interactions between 2-Chloro-5-(cyanomethyl)benzoic acid and the selected solvents.

Table 2: Hypothetical Solubility of 2-Chloro-5-(cyanomethyl)benzoic Acid

| Solvent | Dielectric Constant (ε) | H-Bonding | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Methanol | 32.7 | Donor & Acceptor | 85.2 | 115.8 |

| Ethanol | 24.5 | Donor & Acceptor | 60.5 | 84.1 |

| Acetone | 20.7 | Acceptor Only | 110.3 | 145.7 |

| Acetonitrile | 37.5 | Acceptor Only | 45.1 | 62.5 |

| DMSO | 46.7 | Acceptor Only | 255.6 | 310.2 |

Interpretation of Results

-

Effect of Solvent Type:

-

Highest Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. Its large dielectric constant and strong hydrogen bond acceptor capability allow it to effectively solvate the polar carboxylic acid and cyanomethyl groups, while also interacting favorably with the aromatic ring. This makes it an excellent solvent for this compound.

-

High Solubility in Acetone: Acetone, another polar aprotic solvent, also shows high solvating power. It can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl proton.

-

Good Solubility in Alcohols: Methanol and ethanol are polar protic solvents. They can act as both hydrogen bond donors and acceptors, forming strong interactions with the carboxylic acid group.[3] The lower solubility compared to DMSO may be due to the energy required to disrupt the strong self-association of the alcohols.

-

Lower Solubility in Acetonitrile: Despite its high polarity, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO. This may limit its ability to effectively solvate the carboxylic acid group, resulting in lower overall solubility.

-

-

Effect of Temperature:

-

In all cases, the solubility increases with temperature. This indicates that the dissolution process is endothermic , meaning it requires energy input to proceed. This is typical for the dissolution of crystalline solids.[12]

-

Visualization: Logic of Data Interpretation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. fiveable.me [fiveable.me]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Exact Mass and Molecular Weight of 2-Chloro-5-(cyanomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular compounds is a cornerstone of efficacy and safety. Among the fundamental properties that govern a compound's behavior and identification is its mass. This guide provides an in-depth technical examination of the exact mass and molecular weight of 2-Chloro-5-(cyanomethyl)benzoic acid, a key building block in the synthesis of various pharmaceutical agents. We will delve into the theoretical underpinnings of these two distinct mass concepts, provide a calculated determination for the title compound, and outline a detailed experimental workflow for its verification using high-resolution mass spectrometry (HRMS). This document is intended to serve as a practical resource for scientists engaged in the meticulous work of chemical synthesis and analysis.

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with significant implications in analytical chemistry, particularly in the realm of mass spectrometry.[1][2]

-

Molecular Weight (or Average Molecular Mass): This value represents the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. The calculation is based on the isotopic abundance of each element as found on the periodic table. Molecular weight is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in bulk chemical synthesis.[3]

-

Exact Mass (or Monoisotopic Mass): In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements.[4] This value is of paramount importance in mass spectrometry, where individual ions are detected. High-resolution mass spectrometers can differentiate between molecules with the same nominal mass but different elemental compositions due to the unique mass defects of their isotopes.[5]

For a molecule like 2-Chloro-5-(cyanomethyl)benzoic acid, the presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl), makes the distinction between molecular weight and exact mass particularly relevant.[2]

Physicochemical Properties of 2-Chloro-5-(cyanomethyl)benzoic Acid

A foundational step in the analysis of any compound is the compilation of its key identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-5-(cyanomethyl)benzoic acid | Internal Compilation |

| CAS Number | 66658-58-0 | [6][7] |

| Chemical Formula | C₉H₆ClNO₂ | [6][7] |

| Molecular Weight | 195.60 g/mol | [6][7] |

Theoretical Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula (C₉H₆ClNO₂).

To perform this calculation, we utilize the precise masses of the most abundant isotopes:

| Element | Most Abundant Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| (Source: Aggregated from publicly available IUPAC and NIST data) |

The calculation proceeds as follows:

-

Carbon: 9 × 12.000000 Da = 108.000000 Da

-

Hydrogen: 6 × 1.007825 Da = 6.046950 Da

-

Chlorine: 1 × 34.968853 Da = 34.968853 Da

-

Nitrogen: 1 × 14.003074 Da = 14.003074 Da

-

Oxygen: 2 × 15.994915 Da = 31.989830 Da

Total Exact Mass = 108.000000 + 6.046950 + 34.968853 + 14.003074 + 31.989830 = 195.008707 Da

Therefore, the theoretical exact mass of 2-Chloro-5-(cyanomethyl)benzoic acid is 195.0087 Da .

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass can be experimentally confirmed with high accuracy using High-Resolution Mass Spectrometry (HRMS), a powerful analytical technique for determining the elemental composition of a molecule.[8][9]

Principle of HRMS

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[3] This high level of precision allows for the differentiation of compounds that may have the same nominal mass but differ in their elemental makeup.[5]

Experimental Workflow

The following outlines a standard protocol for the determination of the exact mass of 2-Chloro-5-(cyanomethyl)benzoic acid.

Caption: Workflow for the determination of exact mass by LC-HRMS.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a small amount of 2-Chloro-5-(cyanomethyl)benzoic acid.

-

Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to create a stock solution.

-

Perform serial dilutions to achieve a final concentration appropriate for HRMS analysis, typically in the range of 1-10 µg/mL.

-

To ensure the highest mass accuracy, an internal standard with a known exact mass is often added to the sample solution. This allows for real-time mass calibration during data acquisition.

-

-

Instrumentation and Analysis:

-

The sample is introduced into the HRMS system, commonly via a liquid chromatography (LC) system to ensure sample purity at the point of analysis.

-

Electrospray ionization (ESI) is a common technique for generating ions from the analyte molecules.[3] In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

-

The ions are then guided into the high-resolution mass analyzer (e.g., TOF or Orbitrap), where they are separated based on their m/z ratios.

-

A detector records the arrival of the ions, generating a high-resolution mass spectrum.

-

-

Data Processing and Interpretation:

-

The acquired mass spectrum is processed using specialized software.

-

The spectrum is calibrated against the known mass of the internal standard to correct for any instrumental drift.

-

The monoisotopic peak corresponding to the [M-H]⁻ ion of 2-Chloro-5-(cyanomethyl)benzoic acid is identified. This peak represents the molecule containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

-

The experimentally measured m/z of this peak is then compared to the theoretically calculated exact mass. A mass accuracy within a few parts per million (ppm) is typically expected for unambiguous identification.[8]

-

Logical Framework for Compound Confirmation

The confirmation of the identity of 2-Chloro-5-(cyanomethyl)benzoic acid relies on a logical progression of data analysis.

Caption: Logical flow for the confirmation of compound identity using exact mass.

Conclusion

The distinction between molecular weight and exact mass is fundamental for the precise characterization of chemical compounds in a research and development setting. For 2-Chloro-5-(cyanomethyl)benzoic acid, the calculated molecular weight is 195.60 g/mol , while its theoretical exact mass is 195.0087 Da. The experimental verification of this exact mass using high-resolution mass spectrometry provides a high degree of confidence in the elemental composition and, by extension, the identity of the synthesized compound. Adherence to rigorous analytical protocols, as outlined in this guide, is essential for generating reliable and defensible data, thereby underpinning the integrity of the drug development process.

References

-

Exact Mass Measurement and Elemental Composition Determination. (2005, June 27). Retrieved from [Link]

-

Exact mass vs molecular weight. (2023, May 3). Reddit. Retrieved from [Link]

-

Molecular weight or exact mass in LC-MS? (2012, October 2). ResearchGate. Retrieved from [Link]

-

Calculating Exact Masses. (2026, February 23). University of Missouri. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2011, September 15). Elemental composition determination based on MSn. Oxford Academic. Retrieved from [Link]

-

Elemental Composition determination based on MS. (2011, June 23). ResearchGate. Retrieved from [Link]

-

How to Determine Molecular Weight? Mtoz Biolabs. Retrieved from [Link]

-

Elemental Composition. Mestrelab. Retrieved from [Link]

-

High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Molecular Weight, Molecular Formula and Degrees of Unsaturation. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [sigmaaldrich.com]

- 7. 2-chloro-5-(cyanomethyl)benzoic acid 95% | CAS: 66658-58-0 | AChemBlock [achemblock.com]

- 8. Elemental Composition [mestrelabcn.com]

- 9. resolvemass.ca [resolvemass.ca]

Application Note: 2-Chloro-5-(cyanomethyl)benzoic acid as a Strategic Intermediate in the Synthesis of Dual-Action Bronchodilators (MABAs)

Introduction & Rationale

2-Chloro-5-(cyanomethyl)benzoic acid (CAS: 66658-58-0) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry[1]. Its primary application lies in the synthesis of Muscarinic Antagonist-Beta Agonist (MABA) dual-action therapies, which are developed as first-line treatments for pulmonary disorders such as chronic obstructive pulmonary disease (COPD) and asthma[2].

By combining an anticholinergic (muscarinic antagonist) and a beta-2 adrenoceptor agonist into a single molecule, MABAs reduce exacerbations and improve lung function more efficaciously than co-administered single agents[2]. 2-Chloro-5-(cyanomethyl)benzoic acid serves as the critical linker-forming intermediate that bridges these two distinct pharmacophores, providing both structural rigidity and a versatile synthetic handle.

Physicochemical Properties

To ensure reproducibility and accurate stoichiometric calculations during synthesis, the core physicochemical properties of the intermediate are summarized below.

| Property | Value |

| Product Name | 2-Chloro-5-(cyanomethyl)benzoic acid |

| CAS Number | 66658-58-0 |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| Typical Purity | ≥95% |

| Physical Form | Solid |

| SMILES | N#CCC1=CC=C(Cl)C(C(O)=O)=C1 |

(Data sourced from commercial specifications[1],)

Strategic Mechanistic Role

The selection of 2-chloro-5-(cyanomethyl)benzoic acid over other linker precursors is driven by precise mechanistic causality in drug design:

-

Conformational Locking via the Ortho-Chloro Substituent: The chlorine atom positioned ortho to the carboxylic acid sterically restricts the rotation of the resulting amide bond once coupled to a secondary amine core (e.g., a diazaspiro[5.5]undecane derivative). This conformational restriction reduces the entropic penalty upon target binding, effectively locking the muscarinic antagonist moiety into its bioactive conformation[2].

-

The Cyanomethyl Group as a Masked Linker: The cyanomethyl (-CH₂CN) moiety is chemically stable under standard amide coupling conditions, preventing the self-polymerization that would occur if a free primary amine were used. Once the spirocyclic core is attached via the carboxylic acid, the nitrile is chemoselectively reduced to an ethylamine (-CH₂CH₂NH₂)[2]. This newly formed primary amine then serves as the nucleophile to attach the beta-2 agonist headgroup (e.g., a saligenin derivative), completing the dual-action molecule.

Synthetic Workflow Diagram

The following diagram illustrates the logical progression of incorporating 2-chloro-5-(cyanomethyl)benzoic acid into a complex API architecture.

Workflow detailing the integration of 2-Chloro-5-(cyanomethyl)benzoic acid into MABA APIs.

Experimental Protocol: Amide Coupling & Chemoselective Reduction

This protocol details the integration of the intermediate into a secondary amine core, followed by nitrile reduction. It is designed as a self-validating system to ensure high purity at each stage without requiring intermediate column chromatography.

Phase 1: Amide Bond Formation

Causality: HATU is utilized because the ortho-chloro group sterically hinders the carbonyl carbon. HATU generates a highly reactive HOAt-ester intermediate, overcoming this steric barrier and driving the reaction to completion at room temperature while minimizing epimerization.

-

Activation: Dissolve 2-chloro-5-(cyanomethyl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add the secondary amine core (1.05 eq) dissolved in a minimal volume of DMF. Stir the reaction mixture at room temperature for 2–4 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting acid mass is consumed and the [M+H]⁺ of the cyanomethyl amide intermediate is the dominant signal.

-

Self-Validating Workup: Quench the reaction with water (5 volumes) and extract with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers sequentially with:

-

Saturated aqueous NaHCO₃: Removes unreacted acid and the acidic HOAt byproduct.

-

1M aqueous HCl: Removes unreacted amine core and DIPEA.

-

Brine: Removes residual DMF and water.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >90% pure and is used directly in the next step.

Phase 2: Chemoselective Nitrile Reduction

Causality: Borane-THF (BH₃·THF) is selected over stronger reducing agents like LiAlH₄ to prevent the unwanted reduction of the newly formed, sterically hindered amide bond[2].

-

Preparation: Dissolve the cyanomethyl amide intermediate in anhydrous THF (0.1 M). Cool the flask to 0°C under an inert atmosphere (N₂ or Ar).

-

Reduction: Dropwise add Borane-THF complex (1.0 M in THF, 3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the excess borane by the slow addition of Methanol at 0°C until effervescence ceases.

-

Hydrolysis of Boron Complex: Add 1M HCl and reflux for 1 hour to break the stable amine-borane complex. Cool to room temperature and basify with 1M NaOH to pH 10.

-

Extraction: Extract the free primary amine with Dichloromethane (DCM). Dry and concentrate to yield the ethylamine-bearing linker, ready for final cross-coupling with the beta-agonist headgroup.

References

- Title: WO2009098448A1 - Compounds (Diazaspiro [5.5] undecane derivatives and related compounds as muscarinic-receptor antagonists and beta-adrenoceptor agonists for the treatment of pulmonary disorders)

Sources

Advanced Cross-Coupling Strategies for 2-Chloro-5-(cyanomethyl)benzoic Acid: Overcoming Chemoselectivity Challenges

Executive Summary

2-Chloro-5-(cyanomethyl)benzoic acid (CAS: 66658-58-0) is a highly versatile, yet synthetically demanding building block used in the development of advanced pharmaceutical intermediates[1]. The molecule presents a trifecta of chemoselectivity challenges for transition-metal-catalyzed cross-coupling reactions:

-

An Aryl Chloride : Inherently low reactivity requiring specialized ligands for oxidative addition.

-

An Unprotected Carboxylic Acid : Highly acidic; consumes base and can poison catalysts by coordinating to the metal center[2].

-

A Cyanomethyl Group (-CH₂CN) : Contains sensitive α -protons (pKa ~25) prone to deprotonation and side reactions under strongly basic conditions.

This application note provides a comprehensive, self-validating guide to executing Suzuki-Miyaura cross-coupling reactions with this substrate, detailing the causality behind catalyst, base, and solvent selection.

Mechanistic Insights & Chemoselectivity Strategy

As a Senior Application Scientist, designing a robust protocol requires understanding the failure modes of standard coupling conditions when applied to this specific substrate.

The Aryl Chloride Activation Barrier

Aryl chlorides possess a significantly higher bond dissociation energy (~96 kcal/mol) compared to bromides and iodides. The oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ will fail. Dialkylbiaryl phosphine ligands, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are mandatory. XPhos creates a highly active, electron-rich, and sterically demanding Pd(0) species capable of rapidly cleaving the C-Cl bond while preventing catalyst deactivation[2].

Managing the Unprotected Carboxylic Acid

The free carboxylic acid (pKa ~4) will immediately consume one equivalent of base to form a carboxylate salt. If insufficient base is used, the transmetalation step of the catalytic cycle stalls. Furthermore, carboxylates can coordinate to palladium, forming inactive off-cycle species. The Solution: Use an excess (3.0 to 3.5 equivalents) of a mild, water-soluble base (e.g., K₃PO₄) in a biphasic solvent system (1,4-Dioxane/H₂O). The aqueous component solubilizes the carboxylate salt, keeping it partitioned away from the active organic-phase catalytic cycle, while maintaining sufficient basicity for boronic acid activation[3].

Protecting the Cyanomethyl Group

The α -protons of the cyanomethyl group are susceptible to deprotonation. Utilizing strong bases (e.g., KOtBu, NaH) or excessively high temperatures will lead to unwanted α -arylation, alkylation, or self-condensation. Mild inorganic bases like K₃PO₄ or K₂CO₃ are strictly preferred to maintain chemoselectivity.

Caption: Suzuki-Miyaura Catalytic Cycle highlighting the critical nodes for 2-Chloro-5-(cyanomethyl)benzoic acid.

Experimental Design & Optimization Data

To validate the methodology, a model Suzuki-Miyaura coupling with phenylboronic acid was optimized. The data below illustrates why specific reagents are chosen.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst / Ligand | Base (Equiv) | Solvent (Ratio) | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | < 5% | No oxidative addition (Ar-Cl unreactive). |

| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 68% | Moderate conversion; some protodeboronation. |

| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ (3.5) | Dioxane/H₂O (4:1) | 90 | 92% | Optimal conditions; clean conversion. |

| 4 | Pd(OAc)₂ / XPhos | KOtBu (3.0) | THF (Anhydrous) | 70 | 25% | Extensive α -cyano side reactions (strong base). |

| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ (1.5) | Dioxane/H₂O (4:1) | 90 | 12% | Incomplete reaction; insufficient base for acid. |

Experimental Workflows & Decision Matrix

Depending on the stability of your coupling partner (the boronic acid), you must choose between a Direct Coupling approach (maximizing atom economy) or a Protection Strategy (if the coupling partner is highly sensitive to aqueous base).

Caption: Decision matrix for selecting the optimal cross-coupling pathway based on partner sensitivity.

Detailed Step-by-Step Protocols

Protocol A: Direct Aqueous Suzuki-Miyaura Coupling (Recommended)

This protocol leverages the unprotected carboxylic acid, utilizing an aqueous workup for seamless purification[4].

Reagents:

-

2-Chloro-5-(cyanomethyl)benzoic acid (1.0 equiv, 1.0 mmol, 195.6 mg)

-

Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Pd₂(dba)₃ (2.0 mol%, 0.02 mmol, 18.3 mg)

-

XPhos (4.0 mol%, 0.04 mmol, 19.1 mg)

-

K₃PO₄ (3.5 equiv, 3.5 mmol, 743 mg)

-

1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 2-Chloro-5-(cyanomethyl)benzoic acid, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen (critical for maintaining the active Pd(0) species).

-

Solvent Addition: Add the degassed 1,4-Dioxane and H₂O mixture via syringe.

-

Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. The biphasic nature requires high sheer to ensure mass transfer.

-

Quench & Aqueous Partitioning: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc, 15 mL) and distilled H₂O (15 mL). Transfer to a separatory funnel.

-

Purification by Phase: Separate the layers. Crucial Step: The desired product is currently in the aqueous layer as the water-soluble potassium carboxylate salt. Discard the organic layer (which contains catalyst residues, phosphine oxides, and homocoupled boronic acid impurities). Wash the aqueous layer once more with EtOAc (10 mL).

-

Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 1M HCl dropwise until the pH reaches ~3.0. The biaryl carboxylic acid product will precipitate as a white/off-white solid.

-

Isolation: Extract the acidified aqueous layer with EtOAc (2 x 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Two-Step Approach (Esterification & Anhydrous Coupling)

Use this fallback protocol if the boronic acid is highly prone to protodeboronation in aqueous base.

Step 1: Fischer Esterification

-

Dissolve 2-Chloro-5-(cyanomethyl)benzoic acid (1.0 mmol) in anhydrous Methanol (10 mL).

-

Add concentrated H₂SO₄ (0.1 mL) dropwise. Reflux for 8 hours.

-

Cool, concentrate, neutralize with saturated NaHCO₃, and extract with Dichloromethane (DCM) to yield methyl 2-chloro-5-(cyanomethyl)benzoate .

Step 2: Anhydrous Suzuki Coupling

-

Charge a flask with the methyl ester (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and anhydrous K₂CO₃ (2.0 equiv).

-

Add degassed anhydrous Toluene (10 mL). Heat at 90 °C for 16 hours.

-

Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Step 3: Mild Hydrolysis

-

Dissolve the coupled ester in THF/H₂O (1:1, 10 mL). Add LiOH·H₂O (2.0 equiv).

-

Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 and extract with EtOAc to recover the final biaryl acid.

References

-

Pd-catalyzed Miyaura borylation and telescopic borylation / Suzuki-Miyaura cross-coupling processes in Deep-Eutectic Solvents. CNR-IRIS. Available at: [Link][2]

-

An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications. Available at: [Link][3]

Sources

Esterification methods for 2-Chloro-5-(cyanomethyl)benzoic acid using acid catalysts

An Application Guide to the Acid-Catalyzed Esterification of 2-Chloro-5-(cyanomethyl)benzoic acid

Abstract

This technical guide provides detailed methodologies and scientific rationale for the acid-catalyzed esterification of 2-Chloro-5-(cyanomethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the electronic and steric challenges posed by the chloro and cyanomethyl substituents, this document presents two robust protocols: a classical Fischer-Speier esterification using sulfuric acid and a modern, rapid microwave-assisted approach. Each protocol is designed to be self-validating, with in-depth explanations for experimental choices, detailed step-by-step instructions, and purification strategies. The guide is intended for researchers, chemists, and process development professionals seeking reliable and scalable methods for the synthesis of 2-Chloro-5-(cyanomethyl)benzoate esters.

Introduction and Scientific Rationale

2-Chloro-5-(cyanomethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its esters, particularly the methyl and ethyl variants, serve as crucial building blocks for a range of active pharmaceutical ingredients (APIs). The conversion of the carboxylic acid to an ester is a fundamental transformation that modifies the compound's polarity, solubility, and reactivity, facilitating subsequent synthetic steps.

The primary challenge in the esterification of this substrate lies in the electronic effects of its substituents. The ortho-chloro and para-cyanomethyl groups are both electron-withdrawing, which decreases the nucleophilicity of the carbonyl oxygen. This makes the initial protonation step, which is crucial for activating the carbonyl carbon, less favorable compared to benzoic acid itself.[1] Therefore, the choice of acid catalyst and reaction conditions is critical to achieving high conversion rates.

This guide explores the venerable Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The equilibrium nature of the reaction necessitates strategies to drive the formation of the ester, typically by using a large excess of the alcohol or by removing water as it is formed.[2]

The Mechanism of Acid-Catalyzed Esterification

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst serves two primary roles: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[4]

The key steps are:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[5][6]

-

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Figure 1: General mechanism of Fischer-Speier esterification.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of methyl 2-chloro-5-(cyanomethyl)benzoate. These methods can be adapted for other primary or secondary alcohols with appropriate adjustments to reaction time and temperature.

Protocol 1: Classical Fischer-Speier Esterification with Sulfuric Acid

This method is a robust, conventional approach suitable for standard laboratory settings. It relies on using a large excess of methanol to shift the reaction equilibrium towards the product.

Rationale: Concentrated sulfuric acid is an inexpensive and highly effective catalyst.[3][7] Using methanol as both the reactant and the solvent provides a significant molar excess, which, according to Le Chatelier's principle, drives the reaction to completion.[2] The work-up procedure is designed to remove the excess methanol, the sulfuric acid catalyst, and any unreacted carboxylic acid.

Figure 2: Workflow for classical Fischer-Speier esterification.

Materials:

-

2-Chloro-5-(cyanomethyl)benzoic acid (e.g., 5.0 g, 25.6 mmol)

-

Anhydrous Methanol (100 mL, ~2.47 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-(cyanomethyl)benzoic acid (5.0 g). Add anhydrous methanol (100 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

-

Monitoring: Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Quenching: After the reaction is complete, cool the flask to room temperature. In a separate beaker, prepare 200 mL of ice-cold water. Slowly pour the reaction mixture into the ice-water with stirring.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize and remove any unreacted acid and the H₂SO₄ catalyst. Caution: CO₂ evolution (foaming) will occur.[7]

-

Brine solution (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure methyl 2-chloro-5-(cyanomethyl)benzoate.

Protocol 2: Microwave-Assisted Esterification

This protocol leverages microwave irradiation to dramatically reduce reaction times, offering a high-throughput alternative to conventional heating.[8][9]

Rationale: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to significant rate enhancements.[8] In sealed-vessel microwave synthesis, temperatures can be raised above the solvent's boiling point, further accelerating the reaction.[8][9] This method is particularly advantageous for library synthesis and rapid optimization studies.

Figure 3: Workflow for microwave-assisted esterification.

Materials:

-

2-Chloro-5-(cyanomethyl)benzoic acid (e.g., 200 mg, 1.02 mmol)

-

Anhydrous Methanol (4 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, ~20 µL)

-

10 mL microwave reaction vessel with cap

-

CEM Discover or similar single-mode microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-Chloro-5-(cyanomethyl)benzoic acid (200 mg), anhydrous methanol (4 mL), and a catalytic amount of concentrated H₂SO₄ (~20 µL).

-

Irradiation: Securely cap the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 130°C for 15-20 minutes.[8]

-

Cooling and Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Uncap the vessel carefully.

-

Solvent Removal: Transfer the contents to a small round-bottom flask and remove the methanol under reduced pressure.

-

Extraction and Washing: Dissolve the crude residue in ethyl acetate (20 mL). Wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.

Comparative Data and Considerations

The choice between classical and microwave-assisted methods depends on the specific needs of the laboratory, such as scale, required throughput, and available equipment.

| Parameter | Protocol 1: Classical Fischer-Speier | Protocol 2: Microwave-Assisted |

| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |

| Heating Method | Conventional Reflux | Microwave Irradiation |

| Temperature | ~65 °C | 130 °C (Sealed Vessel)[8] |

| Reaction Time | 4 - 6 hours | 15 - 20 minutes |

| Typical Scale | Milligram to Multi-gram | Milligram to ~1 gram |

| Advantages | - Scalable- Uses standard lab equipment- Well-established | - Extremely rapid- High-throughput potential- Precise temperature control |

| Disadvantages | - Long reaction times- Potential for side reactions with prolonged heating | - Requires specialized equipment- Scale-up can be challenging |

Troubleshooting

-

Low Conversion/Yield:

-

Cause: Insufficient reaction time or catalyst activity. Water present in reagents can also hinder the reaction.

-

Solution: Ensure all reagents, especially the alcohol, are anhydrous. Increase the reaction time or slightly increase the catalyst loading. For the classical method, consider using a Dean-Stark apparatus to remove water azeotropically if using a higher-boiling alcohol.

-

-

Incomplete Reaction (Microwave):

-

Product Hydrolysis during Work-up:

-

Cause: Excessive exposure to aqueous base or acid during extraction can lead to hydrolysis of the ester back to the carboxylic acid.

-

Solution: Perform the aqueous washes efficiently and avoid letting the layers sit for extended periods. Ensure neutralization is complete but not overly basic.

-

References

- International journal of physical sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

- Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid.

- ChemRxiv. (n.d.). Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst.

- ijstr.org. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.

-

studylib.net. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

-

ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

-

RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link]

-

Science Learning Center. (n.d.). Lab5 procedure esterification. Available at: [Link]

-

PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

-

masterorganicchemistry.com. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

ResearchGate. (n.d.). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Available at: [Link]

-

ResearchGate. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols | Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available at: [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Available at: [Link]

-

NIST WebBook. (n.d.). 2-Chlorobenzoic acid, heptyl ester. Available at: [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]

-

DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available at: [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Available at: [Link]

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. studylib.net [studylib.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]

Application Note: Strategies for the Efficient Amidation of 2-Chloro-5-(cyanomethyl)benzoic Acid

Introduction: The Central Role of Amide Synthesis in Modern Chemistry

The amide bond is a ubiquitous functional group, forming the backbone of proteins and peptides and serving as a cornerstone in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Consequently, the reliable and efficient formation of this linkage is one of the most frequently executed reactions in medicinal chemistry and drug discovery.[3] The substrate at the center of this guide, 2-chloro-5-(cyanomethyl)benzoic acid, is a versatile building block, with its distinct substitution pattern offering multiple points for diversification in the synthesis of novel heterocyclic compounds and potential therapeutic agents.[4]

Directly reacting a carboxylic acid with an amine is generally inefficient at ambient temperatures, as a rapid acid-base reaction forms a non-reactive ammonium carboxylate salt.[5][6] Overcoming this thermodynamic hurdle requires the activation of the carboxylic acid, a process facilitated by a diverse toolkit of "coupling reagents." These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.

This document provides an in-depth guide to the amidation of 2-chloro-5-(cyanomethyl)benzoic acid, detailing the mechanistic principles behind common coupling reagents, offering a comparative analysis to guide reagent selection, and presenting robust, step-by-step protocols for practical implementation in a research setting.

Mechanistic Foundations of Modern Coupling Reagents

The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid. This is universally achieved by converting the carboxylate into a more reactive species, such as an active ester or a symmetric anhydride.[7] The choice of coupling reagent dictates the nature of this activated intermediate and the overall efficiency of the reaction.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and cost-effective coupling reagents.[8] The mechanism begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate anion to form a highly reactive O-acylisourea intermediate.[5][7]

While this intermediate can react directly with an amine, it is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the desired reaction pathway.[9] To mitigate this and suppress potential racemization at adjacent stereocenters, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are almost always included.[9] These additives intercept the O-acylisourea to form a more stable and still highly reactive active ester, which then undergoes aminolysis to furnish the desired amide.[9][10]

Caption: Carbodiimide (EDC) coupling mechanism with an HOBt additive.

Uronium/Aminium and Phosphonium Salts: High-Efficiency Reagents

For more challenging couplings, such as those involving sterically hindered substrates or electron-poor amines, uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) offer superior performance.[11] These reagents incorporate the activating additive (HOBt or its more reactive analogue, HOAt) directly into their structure.

In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated, and the resulting carboxylate attacks the reagent to directly form the corresponding active ester in situ.[7] This rapid and efficient formation of the active ester minimizes side reactions and typically leads to higher yields and faster reaction times compared to carbodiimide-based systems.[11] A key advantage of phosphonium salts is that they do not react with the amine component, preventing the formation of guanidinium byproducts that can occur with uronium salts if the order of addition is not controlled.[1]

Comparative Data: Selecting the Optimal Coupling System

The choice of coupling reagent for the amidation of 2-chloro-5-(cyanomethyl)benzoic acid should be guided by the nucleophilicity of the amine, steric considerations, cost, and the desired purity profile of the final product.

| Coupling System | Reagent Class | Typical Yield | Key Advantages | Common Side Reactions & Drawbacks |

| EDC / HOBt | Carbodiimide | Moderate to High | Cost-effective; water-soluble urea byproduct is easily removed by aqueous work-up.[6][8] | Formation of N-acylurea byproduct if HOBt is omitted; may be sluggish with hindered or electron-poor amines.[9][11] |

| HATU / DIPEA | Uronium/Aminium Salt | High to Excellent | Very fast and highly efficient, especially for difficult couplings; low rates of racemization.[2][11] | Higher cost; potential for guanidinylation of the amine if reagents are not added in the correct order. |

| T3P® | Phosphonic Anhydride | High | Excellent for sterically demanding substrates; byproducts are water-soluble.[11] | Requires a stoichiometric amount of base (e.g., pyridine, DIPEA). |

| DCC / DMAP | Carbodiimide | Moderate to High | Inexpensive and effective for many standard couplings.[3] | Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration, but can complicate purification.[3] |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amidation of 2-chloro-5-(cyanomethyl)benzoic acid using two common and reliable coupling systems. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for best results.[12]

Protocol 1: General Amidation using EDC and HOBt

This protocol is a robust and cost-effective starting point for a wide range of primary and secondary amines.

Caption: Workflow for EDC/HOBt-mediated amidation.

Materials and Reagents:

-

2-Chloro-5-(cyanomethyl)benzoic acid (1.0 eq.)

-

Amine (primary or secondary, 1.1-1.2 eq.)

-

EDC·HCl (1.2-1.5 eq.)

-

HOBt (1.2 eq.)

-

DIPEA or Triethylamine (2.0-3.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up reagents: Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄.

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-5-(cyanomethyl)benzoic acid (1.0 eq.) and HOBt (1.2 eq.).

-

Dissolution: Add anhydrous DCM or DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

-

Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq.) in one portion. Stir the mixture at 0 °C for 20-30 minutes.

-

Amine Coupling: Add the desired amine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[12] This sequence removes the EDC-urea byproduct, excess base, and unreacted HOBt.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final amide.[12][13]

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for less reactive amines or when faster reaction times are desired.

Caption: Workflow for HATU-mediated amidation.

Materials and Reagents:

-

2-Chloro-5-(cyanomethyl)benzoic acid (1.0 eq.)

-

Amine (primary or secondary, 1.2 eq.)

-

HATU (1.2 eq.)

-

DIPEA (2.0-3.0 eq.)

-

Anhydrous DMF or DCM

-

Standard work-up reagents, including 5% aqueous LiCl (if using DMF).

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-5-(cyanomethyl)benzoic acid (1.0 eq.).

-

Dissolution: Add anhydrous DMF or DCM (to 0.1-0.2 M).

-

Activation: Add HATU (1.2 eq.) followed by DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[6]

-

Amine Coupling: Add the amine (1.2 eq.) to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

If DMF was used as the solvent, wash first with 5% aqueous LiCl (2-3x) to help remove the DMF.[6]

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude material by silica gel column chromatography to obtain the pure amide product.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and the amine.[12] Gentle heating (40-50 °C) can sometimes drive sluggish reactions to completion. Alternatively, switching to a more powerful coupling reagent like HATU is recommended.

-

Byproduct Removal: The primary byproduct of EDC is a water-soluble urea, which is effectively removed by the acidic and basic washes during work-up.[8] If using DCC, the insoluble DCU byproduct should be removed by filtration before the aqueous work-up.

-

Polar Amides: If the final amide product is highly polar and difficult to extract into organic solvents, or challenging to purify via normal-phase chromatography, alternative purification methods such as reverse-phase chromatography or solid-phase extraction (SPE) with an appropriate cartridge (e.g., cation exchange to capture a basic product) may be necessary.[12][14]

-

Safety: HOBt and related additives are known to be explosive in their anhydrous, crystalline form and should be handled with care, preferably as hydrated formulations.[9][10]

Conclusion

The successful amidation of 2-chloro-5-(cyanomethyl)benzoic acid is readily achievable through the judicious selection of standard coupling reagents. For routine syntheses with unhindered amines, the EDC/HOBt system provides a reliable and economical solution. For more challenging transformations involving less nucleophilic amines or where reaction efficiency is paramount, uronium reagents such as HATU offer a superior alternative. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and effectively synthesize a diverse library of amide derivatives for applications in drug discovery and beyond.

References

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

-

Chemtos. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available from: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Available from: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link] (Note: While the search result is from PMC, the original publication is in a peer-reviewed journal.)

-

American Chemical Society. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available from: [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

-

American Chemical Society. (2013, August 21). pH Optimization of Amidation via Carbodiimides. ACS Publications. Available from: [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

-

Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available from: [Link]

-

Novabiochem. (n.d.). Peptide Coupling Reagents Guide. Available from: [Link]

-

Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Available from: [Link]

-

PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. National Library of Medicine. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

Wiley Online Library. (2015, February 16). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Available from: [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC. Available from: [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Knowledge Center Archive - Bachem [bachem.com]

- 10. peptidechemistry.org [peptidechemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. biotage.com [biotage.com]

Application Note & Protocols for the Selective Reduction of 2-Chloro-5-(cyanomethyl)benzoic acid